6-Methyl-3-(propan-2-yl)hept-5-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-3-(propan-2-yl)hept-5-en-2-one involves the reaction of acetone with isobutylene in the presence of a catalyst. This reaction produces this compound through a series of steps including aldol condensation and dehydration .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(propan-2-yl)hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-(propan-2-yl)hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor
Mechanism of Action
The mechanism of action of 6-Methyl-3-(propan-2-yl)hept-5-en-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: A closely related compound with similar chemical properties.
2-Methyl-2-hepten-6-one: Another similar compound with slight variations in structure.
Uniqueness
6-Methyl-3-(propan-2-yl)hept-5-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its characteristic odor and reactivity make it valuable in various applications, particularly in the fragrance and flavor industry .
Properties
CAS No. |
2658-19-7 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylhept-5-en-2-one |
InChI |
InChI=1S/C11H20O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,9,11H,7H2,1-5H3 |
InChI Key |
JEPGZHOBQGZKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)C(=O)C |
Origin of Product |
United States |
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